Structural Elucidation and Physicochemical Profiling of N-(2-hydroxypropyl)octadec-9-enamide
Structural Elucidation and Physicochemical Profiling of N-(2-hydroxypropyl)octadec-9-enamide
Executive Summary
N-(2-hydroxypropyl)octadec-9-enamide, widely recognized in the formulation sciences as Oleamide MIPA or Oleyl isopropanolamide , is a high-performance non-ionic surfactant[1][2]. Synthesized via the amidation of oleic acid with 1-amino-2-propanol, this amphiphilic molecule is a critical excipient in advanced topical drug delivery systems and personal care formulations. It functions primarily as a foam booster, antistatic agent, and rheology modifier[3][4]. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanisms of interfacial activity, and the rigorous experimental protocols required for its synthesis and characterization.
Chemical Identity and Structural Dynamics
The molecular architecture of N-(2-hydroxypropyl)octadec-9-enamide dictates its unique physicochemical behavior. The molecule consists of a long hydrophobic tail (the octadec-9-enyl group) and a hydrophilic headgroup (the isopropanolamide moiety).
Crucially, the presence of the cis-double bond at the C9 position of the alkyl chain introduces a rigid 30-degree "kink" in the hydrophobic tail. This structural feature prevents tight crystalline packing of the lipid tails, significantly lowering the melting point compared to its saturated counterpart, Stearamide MIPA. This makes Oleamide MIPA highly advantageous in liquid and semi-solid formulations, as it resists precipitation and maintains formulation clarity over a broad temperature range.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound[3][5]:
| Parameter | Value |
| IUPAC Name | (Z)-N-(2-hydroxypropyl)octadec-9-enamide |
| Common Synonyms | Oleamide MIPA, Oleic monoisopropanolamide |
| CAS Registry Number | 111-05-7 |
| Molecular Formula | C₂₁H₄₁NO₂ |
| Molecular Weight | 339.56 g/mol |
| Computed LogP | ~6.8 |
| SMILES String | CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O |
Mechanism of Action: Amphiphilic Behavior and Rheological Modification
As a non-ionic surfactant, Oleamide MIPA exhibits profound interfacial activity. The molecule spontaneously partitions to the air-water or oil-water interfaces, orienting its hydrophobic oleyl tail toward the non-polar phase and its hydrophilic isopropanolamide head toward the aqueous phase.
Once the Critical Micelle Concentration (CMC) is exceeded, the monomers aggregate into micelles. The secondary hydroxyl group and the amide nitrogen on the MIPA headgroup are potent hydrogen bond donors and acceptors. In aqueous matrices, these groups participate in extensive intermolecular hydrogen bonding, creating a transient, three-dimensional structural network. This network increases the low-shear viscosity of the continuous phase, which is the fundamental mechanism behind its use as a viscosity controller and foam stabilizer[1][4].
Caption: Mechanism of interfacial adsorption, micellization, and viscosity enhancement by Oleamide MIPA.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.
Protocol 1: Bench-Scale Synthesis and Purification
This protocol details the amidation of oleic acid to yield high-purity N-(2-hydroxypropyl)octadec-9-enamide.
Step-by-Step Methodology:
-
Reagent Preparation: Charge a round-bottom flask with 1.0 molar equivalent of high-purity oleic acid and 1.05 molar equivalents of 1-amino-2-propanol.
-
Causality: A slight excess of the amine ensures complete conversion of the fatty acid, preventing residual acidic components that could destabilize downstream emulsions.
-
-
Inert Atmosphere Heating: Purge the system with Nitrogen gas (
) and heat the mixture to 150°C.-
Causality: The
blanket is strictly required to prevent the auto-oxidation of the sensitive cis-9 double bond in the oleyl chain at elevated temperatures.
-
-
Azeotropic Distillation: Utilize a Dean-Stark trap filled with toluene to continuously remove the water byproduct.
-
Causality: Amidation is an equilibrium reaction. Removing water forces the equilibrium to the right (Le Chatelier's Principle), maximizing the yield of the amide.
-
-
Recrystallization: Cool the crude product and recrystallize using a Hexane/Ethanol (80:20) solvent system.
-
Self-Validation (FTIR Analysis): Confirm the success of the synthesis by running an FTIR spectrum. The protocol is validated if the strong carboxylic acid
stretch at ~1700 cm⁻¹ disappears, replaced by the characteristic Amide I band at ~1650 cm⁻¹ and Amide II band at ~1550 cm⁻¹.
Caption: Workflow for the synthesis and purification of N-(2-hydroxypropyl)octadec-9-enamide.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
Accurate determination of the CMC is vital for optimizing the surfactant load in drug delivery vehicles[].
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Before testing samples, measure the surface tension of ultrapure water (18.2 MΩ·cm) at 20°C. The system is validated only if the reading is exactly 72.8 ± 0.2 mN/m. Any deviation indicates surface-active contamination on the plate or in the glassware.
-
Sample Preparation: Prepare a stock solution of Oleamide MIPA in ultrapure water and perform serial dilutions ranging from 0.001 mM to 10 mM.
-
Equilibration: Allow each dilution to equilibrate in a closed, temperature-controlled vessel for 30 minutes prior to measurement.
-
Causality: Non-ionic surfactants with large hydrophobic tails exhibit slow diffusion kinetics. Equilibration ensures the molecules have fully partitioned to the air-water interface, preventing falsely high surface tension readings.
-
-
Wilhelmy Plate Measurement: Submerge a flamed platinum Wilhelmy plate into the solution and measure the static surface tension.
-
Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because it measures true static surface tension and does not require mathematical correction factors for liquid density, yielding higher precision for slow-equilibrating surfactants.
-
-
Data Analysis: Plot Surface Tension (mN/m) against the Logarithm of Concentration. The CMC is identified as the sharp inflection point where the surface tension ceases to decrease and plateaus.
Toxicological Profile and Regulatory Status
In pharmaceutical and cosmetic formulations, the safety of excipients is paramount. The has rigorously evaluated the safety profile of alkyl amide MIPAs. Based on comprehensive toxicological data, the panel concluded that Oleamide MIPA is safe for use in present practices and concentrations when formulated to be non-irritating[7]. Its high molecular weight and specific lipophilicity (LogP ~6.8) limit systemic absorption, localizing its effects to the stratum corneum where it acts as a mild penetration enhancer and moisture retention agent[5][].
References
-
COSMILE Europe. "OLEAMIDE MIPA – Ingredient Information." Cosmetics Europe. URL:[Link]
-
EWG Skin Deep. "What is OLEAMIDE MIPA." Environmental Working Group. URL:[Link]
-
INCI Beauty. "OLEAMIDE MIPA - Cosmetic Ingredient." INCI Beauty Database. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 66972, N-(2-hydroxypropyl)octadec-9-enamide." PubChem. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6436066, Oleic monoisopropanolamide (CIR Safety Assessment)." PubChem. URL:[Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. incibeauty.com [incibeauty.com]
- 5. N-(2-hydroxypropyl)octadec-9-enamide | C21H41NO2 | CID 66972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oleic monoisopropanolamide | C21H41NO2 | CID 6436066 - PubChem [pubchem.ncbi.nlm.nih.gov]
